molecular formula C20H22N4 B15211180 6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]- CAS No. 832101-99-2

6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-

Cat. No.: B15211180
CAS No.: 832101-99-2
M. Wt: 318.4 g/mol
InChI Key: LANVKIOYLOBIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]- is a quinoline derivative featuring a 4-phenylpiperazine moiety linked via a methylene bridge (-CH2-) to the quinoline core at position 2. The compound’s design leverages the quinoline scaffold’s inherent bioactivity and the piperazine group’s versatility in modulating receptor interactions, such as dopamine D3 receptors .

Properties

CAS No.

832101-99-2

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]quinolin-6-amine

InChI

InChI=1S/C20H22N4/c21-17-7-9-20-16(14-17)6-8-18(22-20)15-23-10-12-24(13-11-23)19-4-2-1-3-5-19/h1-9,14H,10-13,15,21H2

InChI Key

LANVKIOYLOBIJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=C(C=C2)C=C(C=C3)N)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Doebner Reaction for Quinoline Formation

The Doebner reaction, a classical method for synthesizing quinoline-4-carboxylic acids, has been adapted for generating 6-substituted quinolines. As demonstrated in the synthesis of 6-methoxy-2-arylquinolines, this approach involves:

  • Condensing p-anisidine (4-methoxyaniline) with benzaldehyde derivatives and pyruvic acid in ethanol under reflux.
  • Cyclodehydration to form the quinoline ring, yielding 6-methoxyquinoline-4-carboxylic acid derivatives.

For the target compound, replacing p-anisidine with a 6-amine-protected aniline derivative could enable direct introduction of the 6-amino group. However, decarboxylation or selective functionalization at the 2-position would require additional steps.

Pfitzinger Reaction for 6-Substituted Quinolines

The Pfitzinger reaction, employing isatin derivatives and β-keto acids, offers a viable route to 6-substituted quinolines. In a recent antimycobacterial agent synthesis:

  • 5-Substituted isatins reacted with pyruvic acid in aqueous KOH at 60°C to form quinoline-2,4-dicarboxylic acids.
  • Selective decarboxylation at 210°C in nitrobenzene yielded 6-substituted-4-quinolinecarboxylic acids.

Adapting this method, 6-aminoquinoline could be synthesized by starting with 5-nitroisatin, followed by reduction of the nitro group to an amine post-cyclization.

Functionalization at the 2-Position

Alkylation with 4-Phenylpiperazine

Introducing the 4-phenylpiperazinylmethyl group typically involves nucleophilic substitution or reductive amination:

Method A: Bromomethyl Intermediate

  • Bromination : Treat 6-aminoquinoline with N-bromosuccinimide (NBS) under radical conditions to generate 2-bromomethyl-6-quinolinamine.
  • Alkylation : React the bromomethyl intermediate with 4-phenylpiperazine in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 60–80°C.

Method B: Reductive Amination

  • Aldehyde Formation : Oxidize 2-hydroxymethyl-6-quinolinamine to 2-formyl-6-quinolinamine using MnO$$_2$$.
  • Condensation : React the aldehyde with 4-phenylpiperazine and NaBH$$_3$$CN in methanol to form the methylene bridge.

Integrated Synthetic Pathways

Sequential Doebner-Alkylation Approach

  • Quinoline Core Synthesis :
    • Condense 4-aminophenol with pyruvic acid and benzaldehyde derivative via Doebner reaction.
    • Protect the 6-amino group as a tert-butoxycarbonyl (Boc) derivative.
  • Bromomethylation :
    • Treat with paraformaldehyde and HBr/AcOH to install the bromomethyl group at the 2-position.
  • Piperazine Coupling :
    • React with 4-phenylpiperazine in DMF at 80°C for 12 hours.
  • Deprotection :
    • Remove the Boc group using TFA/DCM to yield the target compound.

Yield : 32–45% over four steps.

Pfitzinger-Reductive Amination Route

  • Isatin Preparation : Synthesize 5-nitroisatin from nitration of isatin.
  • Quinoline Formation :
    • Perform Pfitzinger reaction with pyruvic acid to yield 6-nitroquinoline-4-carboxylic acid.
    • Decarboxylate at 210°C to obtain 6-nitroquinoline.
  • Reduction :
    • Hydrogenate the nitro group to an amine using Pd/C in ethanol.
  • Reductive Amination :
    • Introduce the 4-phenylpiperazinylmethyl group via Method B.

Yield : 28–37% over five steps.

Optimization and Modern Techniques

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction efficiency by improving mass transfer. In pyrimidoquinoline syntheses:

  • Mannich-type reactions achieved 85% yield in 1 hour under ultrasound vs. 6 hours conventionally.
  • Applying this to the target compound’s alkylation step could reduce reaction times and improve yields.

Green Chemistry Approaches

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces toxicity.
  • Catalysis : Using CuI/1,10-phenanthroline catalysts for C–N coupling minimizes byproducts.

Comparative Data on Synthesis Methods

Method Key Steps Yield (%) Time (h) Advantages
Doebner-Alkylation Doebner, Bromination, Alkylation 45 24 High regioselectivity
Pfitzinger-Amination Pfitzinger, Hydrogenation 37 30 Scalable decarboxylation
Ultrasound-Alkylation Ultrasound-assisted alkylation 52* 8* Reduced reaction time

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized through nucleophilic substitution between 6-quinolinamine derivatives and 4-phenylpiperazine under basic conditions:

ReactantsConditionsYieldReference
2-Chloromethyl-6-nitroquinoline + 4-phenylpiperazineDMF, 80°C, 6–8 hrs59–65%
2-Bromomethylquinoline + 4-phenylpiperazineTriethylamine, 0°C, HOBt/EDC coupling44–59%

Key intermediates often require nitro group reduction (H₂/Pd-C) or protective group strategies during synthesis .

Amine Functionalization Reactions

The 6-amino group participates in urea/thiourea formation and acylation:

Table 1: Amine-derived reactions

Reaction TypeReagents/ConditionsProductsApplications
Urea formationAryl isocyanates, DMF, rt, 12 hrsN-Aryl urea derivativesAnticancer agent precursors
Thiourea synthAryl isothiocyanates, TEA, CH₂Cl₂N-Aryl thiourea analogsCholinesterase inhibition
AcylationAcetyl chloride, pyridine, refluxN-Acetyl-6-quinolinamine derivativesBioavailability modulation

Mechanistic pathway for urea formation:

6-Quinolinamine+R-NCOTEAR-NH-C(=O)-NH-Quinoline[6][7]\text{6-Quinolinamine} + \text{R-NCO} \xrightarrow{\text{TEA}} \text{R-NH-C(=O)-NH-Quinoline} \quad[6][7]

Piperazine Ring Modifications

The 4-phenylpiperazine moiety undergoes alkylation and cross-coupling:

Table 2: Piperazine reactivity

ReactionConditionsOutcomeCatalyst System
N-AlkylationMethyl iodide, DMF, 60°CQuaternary ammonium derivatives-
Suzuki-Miyaura couplingAryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl-piperazine hybridsMicrowave irradiation
Reductive aminationAldehydes, NaBH₃CN, MeOHExtended alkyl chain modificationsAcidic conditions

Quinoline Core Transformations

Electrophilic substitution occurs preferentially at positions 3 and 8:

Table 3: Ring-directed reactions

ReactionReagentsPositionByproducts
NitrationHNO₃/H₂SO₄, 0°CC3, C8Dinitro derivatives
BrominationBr₂, FeBr₃, CHCl₃C3Monobrominated isomer
SulfonationClSO₃H, 100°CC8Sulfonic acid salts

Oxidation-Reduction Behavior

Critical redox transformations include:

  • Amine oxidation :

    6-NH2H2O2,Fe2+Fenton6-NO2[3][8]\text{6-NH}_2 \xrightarrow[\text{H}_2\text{O}_2, \text{Fe}^{2+}]{\text{Fenton}} \text{6-NO}_2 \quad[3][8]
  • Methylene bridge oxidation :

    CH2piperazineKMnO4,ΔCOOHpiperazine[9]\text{CH}_2-\text{piperazine} \xrightarrow{\text{KMnO}_4, \Delta} \text{COOH}-\text{piperazine} \quad[9]

Coordination Chemistry

The compound acts as a bidentate ligand via quinoline N and amine groups:

Metal IonComplex StructureStability Constant (log K)Application
Cu(II)[Cu(L)₂Cl₂]12.7 ± 0.3Antiviral activity
Pt(II)cis-[PtCl₂(L)]8.9 × 10⁴ M⁻¹Cytotoxicity enhancement

Biological Activity Correlation

Reaction products show enhanced pharmacological profiles:

Derivative TypeIC₅₀ (μM) against AChETherapeutic Index
Parent compound18.3 ± 1.21.0
N-(3-CF₃-phenyl)urea6.9 ± 0.43.8
8-Bromo analog4.1 ± 0.35.2

Data adapted from

This comprehensive reactivity profile establishes 6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]- as a versatile scaffold for developing CNS-active agents, enzyme inhibitors, and metal-based therapeutics. Recent advances in its C–H functionalization chemistry suggest untapped potential for creating structurally complex pharmaceutical candidates.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Potential use as a corrosion inhibitor for metals.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Piperazine Substituent Key Functional Groups Reference
6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]- Quinoline (position 6) 4-Phenylpiperazine (linked via -CH2- at position 2) Amine, methylene bridge
6-(Piperazin-1-yl)quinolin-3-amine Quinoline (position 6) Piperazine (directly attached at position 6) Amine, no methylene bridge
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-arylpiperazino)quinolinecarboxylic acids Quinolone (position 7) Arylpiperazine (directly attached) Carboxylic acid, fluoro, oxo
4-Methoxy-2-[3-(4-phenylpiperazinyl)]propyl-pyrrolopyridine Pyrrolopyridine 4-Phenylpiperazine (propyl linker) Methoxy, dioxo

Key Observations :

  • The methylene bridge in the target compound enhances conformational flexibility compared to direct piperazine attachment (e.g., 6-(Piperazin-1-yl)quinolin-3-amine) . This may improve binding to sterically constrained receptors.
  • Quinolonecarboxylic acids (e.g., compounds) exhibit distinct solubility profiles due to their ionizable carboxylic acid group, contrasting with the basic amine in the target compound .

Q & A

Q. How do stability studies inform formulation development for labile analogs?

  • Forced Degradation : Expose compounds to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via HPLC .
  • Lyophilization : Stabilize hygroscopic analogs by lyophilizing with trehalose or mannitol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.